3-Azido-1-ethyl-3-phenylquinoline-2,4-dione
Overview
Description
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione is a fascinating chemical compound known for its versatile properties and potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, an ethyl group, and a phenyl group attached to a quinoline-2,4-dione core. Its molecular formula is C17H14N4O2, and it has a molecular weight of 306.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-ethyl-3-phenylquinoline-2,4-dione typically involves the introduction of the azido group to the quinoline-2,4-dione core. One common method is the nucleophilic substitution reaction, where an appropriate precursor, such as 3-chloro-1-ethyl-3-phenylquinoline-2,4-dione, is reacted with sodium azide (NaN3) under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-ethyl-3-phenylquinoline-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-1-ethyl-3-phenylquinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the quinoline-2,4-dione core can interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-1-methyl-3-phenylquinoline-2,4-dione
- 3-Azido-1-ethyl-3-(4-methylphenyl)quinoline-2,4-dione
- 3-Azido-1-ethyl-3-(4-chlorophenyl)quinoline-2,4-dione
Uniqueness
Properties
IUPAC Name |
3-azido-1-ethyl-3-phenylquinoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-2-21-14-11-7-6-10-13(14)15(22)17(16(21)23,19-20-18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYDORJMJTUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327402 | |
Record name | NSC651610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144603-95-2 | |
Record name | NSC651610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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